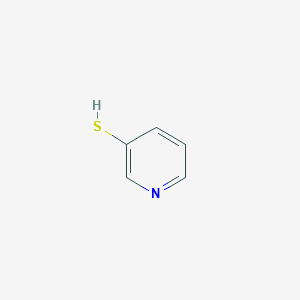
3-Pyridinethiol
説明
3-Pyridinethiol, also known as 3-mercaptopyridine or 3-MPY, is a heterocyclic compound with the molecular formula C5H5NS. It is a sulfur-containing compound that belongs to the family of pyridine derivatives. This compound has been extensively studied due to its unique chemical and biological properties. It has been found to possess a wide range of applications in scientific research, especially in the field of biochemistry.
科学的研究の応用
Electrocatalysis for CO2 Reduction : A study by Ensafi et al. (2017) used a derivative of pyridinethiol in a Pt-Au self-assembled monolayer as an effective electrocatalyst for the reduction of CO2 to methanol. This highlights pyridinethiol's potential in climate change mitigation and energy applications (Ensafi et al., 2017).
Synthesis of 3-Substituted 2-Pyridinethiols : Sato and Nagano (1993) achieved the synthesis of 3-substituted 2-pyridinethiols, which is significant for the development of new chemical compounds (Sato & Nagano, 1993).
Antioxidant Potential Prediction : Nam et al. (2006) conducted a theoretical study on 3-pyridinethiol, suggesting the potential of derivatives of this compound as novel antioxidants. This could have implications in pharmaceutical and health sciences (Nam et al., 2006).
Study on Proton Transfer and Tautomerization : Nsangou et al. (2007) explored 2-pyridinethiol in the context of proton transfer, cooperativity, and tautomerization in complexes with water and ammonia. This research provides insights into molecular interactions and stability (Nsangou et al., 2007).
Degradation of Pyridine in Water Treatment : Li et al. (2017) studied the degradation mechanism of pyridine, a relative of pyridinethiol, in drinking water using a dielectric barrier discharge system. This research is vital for understanding the treatment of nitrogen heterocyclic compounds in water (Li et al., 2017).
SERS Applications Using Silver Dendrites : Song et al. (2006) investigated the use of silver dendrites as a substrate for surface-enhanced Raman scattering (SERS) with 4-pyridinethiol. This has potential applications in analytical chemistry and material sciences (Song et al., 2006).
Mercury Ion Removal : Tangestaninejad et al. (2012) used 2-pyridinethiol for the selective removal of mercury ions from aqueous solutions, indicating its use in environmental remediation and water purification (Tangestaninejad et al., 2012).
Application in OLEDs : Li et al. (2016) explored the use of 3-(1H-Pyrazol-1-yl)pyridine in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This research is relevant to the development of advanced display technologies (Li et al., 2016).
作用機序
Target of Action
3-Pyridinethiol, also known as Pyrithione, primarily targets fungi and bacteria . It is used as an antimicrobial agent in various products, including antidandruff shampoos . The compound’s primary targets are the essential proteins for fungal metabolism and growth .
Mode of Action
The mode of action of this compound involves increasing the cellular levels of copper, which damages the iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction with its targets results in the inhibition of fungal growth .
Biochemical Pathways
It is known that the compound disrupts membrane transport by blocking the proton pump that energizes the transport mechanism . This disruption affects the normal functioning of the cell, leading to the inhibition of fungal growth .
Pharmacokinetics
It is known that the compound is readily absorbed from the gastrointestinal tract and through the intact skin . The substance is excreted rapidly in the form of urinary metabolites .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and the prevention of bacterial cell division . This leads to the control of conditions such as dandruff and seborrheic dermatitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable in the pH range 4.5 to 9.5 at room temperature in the dark . In the light or in contact with weak oxidizing agents, this compound is converted to different compounds . Therefore, the environment in which the compound is used can significantly affect its action and efficacy.
将来の方向性
The future directions for research involving 3-Pyridinethiol could include further exploration of its synthesis, chemical reactions, and potential applications. For example, one study discusses the potential of pyrano[2,3-c]pyrazole derivatives in various fields, suggesting that similar compounds could also have diverse applications .
Relevant Papers Several papers were found in the search results that discuss this compound and related compounds. These include studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives , the [3 + 2] cycloaddition reactions of pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides , and the potential applications of pyrano[2,3-c]pyrazole derivatives .
生化学分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the pyridine derivative. For instance, some pyridine derivatives can act as ligands, binding to metal ions in enzymes and influencing their activity .
Cellular Effects
Related compounds such as pyrithione zinc have been shown to influence cell function by increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 3-Pyridinethiol in laboratory settings. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters and binding proteins .
Subcellular Localization
It is known that the subcellular localization of a compound can affect its activity or function .
特性
IUPAC Name |
pyridine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJHVGUAKWTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167115 | |
| Record name | 3-Pyridinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16133-26-9 | |
| Record name | 3-Mercaptopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


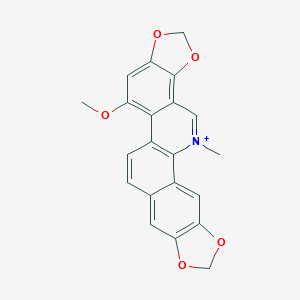


![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
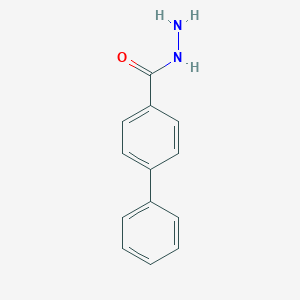
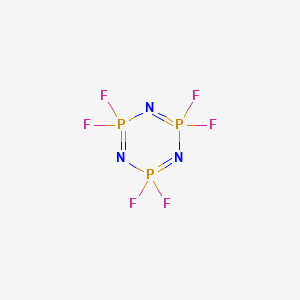
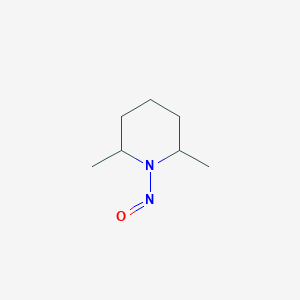
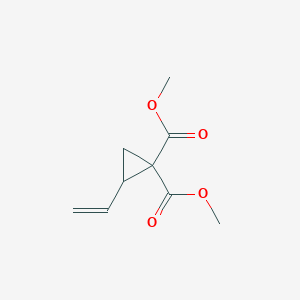
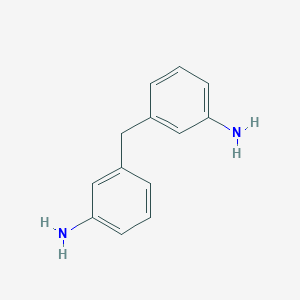

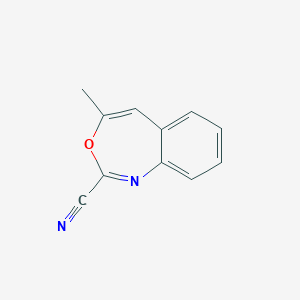


![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
